molecular formula C11H14ClFN2O3 B2778985 4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride CAS No. 1286275-12-4

4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride

Cat. No. B2778985
CAS RN: 1286275-12-4
M. Wt: 276.69
InChI Key: JRXUENKBSQCFOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride is 1S/C11H13FN2O3.ClH/c12-10-7-8 (14 (15)16)1-2-11 (10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitro, and piperidine groups.


Physical And Chemical Properties Analysis

This compound is a colorless solid. It is soluble in water. The compound has a molecular weight of 242.7 g/mol.

Scientific Research Applications

  • Neuroleptic Agent Synthesis : A study by Nakatsuka, Kawahara, and Yoshitake (1981) described the synthesis of a neuroleptic agent, ID-4708-(piperidine-14C), for use in metabolic studies. This process involved several steps, including a Mannich reaction and Grignard reaction, highlighting the compound's potential in synthesizing neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).

  • Corrosion Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of various piperidine derivatives, including their adsorption behaviors and inhibition efficiencies on the corrosion of iron. This study utilized quantum chemical calculations and molecular dynamics simulations, suggesting applications in materials science and corrosion prevention (Kaya et al., 2016).

  • Selective Serotonin Reuptake Inhibitor : Germann, Ma, Han, and Tikhomirova (2013) documented the use of a phenylpiperidine derivative, Paroxetine hydrochloride, as a selective serotonin reuptake inhibitor. This compound is indicated for the treatment of various disorders, including depression and anxiety, showcasing its significance in psychopharmacology (Germann, Ma, Han, & Tikhomirova, 2013).

  • Radiolabeled Probes for σ-1 Receptors : Waterhouse, Mardon, Giles Km, Collier Tl, and O'Brien (1997) synthesized several halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands. They explored the affinity and selectivity of these compounds and their in vivo evaluation in rats, demonstrating their potential as radiolabeled probes for σ receptors in tomographic studies (Waterhouse et al., 1997).

  • Reactivity in Organic Synthesis : Guanti, Thea, D., and Leandri (1975) studied the reactivity of 2-fluoro-5-nitrothiophene with piperidine, highlighting the unique kinetics and mechanisms involved. This research contributes to our understanding of organic synthesis, particularly in reactions involving piperidine derivatives (Guanti, Thea, D., & Leandri, 1975).

  • Calcium-Channel Blocking and Antihypertensive Activities : Shanklin, Johnson, Proakis, and Barrett (1991) synthesized a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds as calcium-channel blockers and antihypertensive agents. These compounds showed potential in the treatment of hypertension and related cardiovascular disorders (Shanklin, Johnson, Proakis, & Barrett, 1991).

  • Spin Trap for Reactive Oxygen Species : Dikalov, Skatchkov, and Bassenge (1997) explored the use of a piperidine hydrochloride derivative as a spin trap for reactive oxygen species, demonstrating its potential in chemical and biological systems for quantifying peroxynitrite and superoxide radical formation (Dikalov, Skatchkov, & Bassenge, 1997).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

4-(4-fluoro-2-nitrophenoxy)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXUENKBSQCFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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